2-Bromo-4-difluoromethoxy-5-fluorophenol

Description

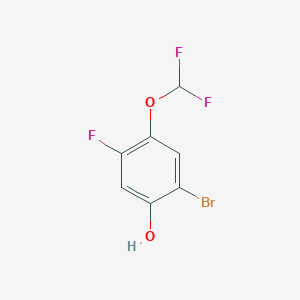

2-Bromo-4-difluoromethoxy-5-fluorophenol is a halogenated phenol derivative with a bromo (-Br) group at position 2, a difluoromethoxy (-OCF₂H) group at position 4, and a fluoro (-F) substituent at position 3.

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethoxy)-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)4(9)2-5(3)12/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYXPWDIMHOZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-5-fluorophenol typically involves multi-step reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Bromination: The phenol derivative is brominated using bromine in the presence of a solvent like dichloromethane, often under cooling conditions to control the reaction temperature.

Fluorination: The brominated intermediate undergoes fluorination using a fluorinating agent such as potassium fluoride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Bromo-4-difluoromethoxy-5-fluorophenol can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can also undergo coupling reactions, such as palladium-catalyzed homo-coupling, to form biaryl compounds.

Common Reagents and Conditions:

Bromination: Bromine in dichloromethane, cooling with ice.

Fluorination: Potassium fluoride in a suitable solvent.

Difluoromethoxylation: Difluoromethyl ether with potassium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-Bromo-4-difluoromethoxy-5-fluorophenol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by suppressing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Studies have explored the anticancer activity of this compound against several cancer cell lines. For example, certain derivatives have shown promising results in inhibiting human promyelocytic leukemia cell lines with an IC50 value indicating effective cytotoxicity. The ability to modulate cellular pathways positions this compound as a lead compound for further drug development.

Synthetic Organic Chemistry

The unique reactivity profile of this compound makes it an attractive building block in organic synthesis. It can participate in various reactions, including:

- Nucleophilic Aromatic Substitution : The presence of bromine allows for substitution reactions that can introduce other functional groups.

- Metal-Catalyzed Cross-Coupling : The bromo-group is suitable for coupling reactions, facilitating the formation of complex organic structures .

These synthetic routes enhance its utility in creating more complex molecules relevant to pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Varghese et al., Journal of Medicinal Chemistry (2003) | Anticancer Activity | Demonstrated inhibition against specific cancer cell lines; potential for drug development. |

| Recent Antimicrobial Research | Antimicrobial Properties | Effective against a range of bacteria and fungi; potential as a new antimicrobial agent. |

| Inflammatory Cytokine Suppression Studies | Anti-inflammatory Effects | Significant suppression of TNF-α and IL-6; implications for inflammatory disease treatment. |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-difluoromethoxy-5-fluorophenol involves its interaction with specific molecular targets. In medicinal applications, it may act on serotonin receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and the structure of the synthesized derivatives .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Evidence

The following structurally related compounds (from provided evidence) are analyzed:

Key Comparative Properties

Acidity (pKa)

- Target Compound: The difluoromethoxy group (-OCF₂H) at position 4 is strongly electron-withdrawing, enhancing phenol acidity (estimated pKa ~7–8) compared to unsubstituted phenol (pKa ~10).

- 5-Bromo-2-Chloro-4-fluorophenol : Chloro and bromo substituents are less electron-withdrawing than -OCF₂H, leading to lower acidity (pKa ~8.5–9.5).

- 4-Bromo-5-fluoro-2-nitrophenol : The nitro group (-NO₂) at position 2 drastically increases acidity (pKa ~4–5), making it more acidic than the target compound.

Reactivity in Substitution Reactions

- The difluoromethoxy group stabilizes the transition state via electron withdrawal.

- 2-(Difluoromethoxy)-6-fluorophenol : Lacks bromine, limiting SNAr reactivity. Reactivity shifts toward electrophilic substitution at the electron-rich positions.

- 5-Bromo-2-Chloro-4-fluorophenol : Chlorine at position 2 may undergo substitution, but bromine at position 5 is less reactive due to steric hindrance.

Lipophilicity and Bioavailability

- Target Compound : Difluoromethoxy and fluoro groups enhance lipophilicity (logP ~2.5–3.0), favoring membrane permeability in drug design.

- 4-Bromo-5-fluoro-2-nitrophenol : Nitro group reduces logP (estimated ~1.5–2.0), decreasing bioavailability but increasing solubility.

Activité Biologique

2-Bromo-4-difluoromethoxy-5-fluorophenol (CAS No. 1805023-70-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, fluorine, and difluoromethoxy groups, which enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

The molecular formula of this compound is C7H4BrF3O2. Its structure is characterized by:

- Bromine (Br) : Enhances electrophilicity.

- Fluorine (F) : Increases lipophilicity and alters metabolic stability.

- Difluoromethoxy group : Contributes to the compound's unique chemical properties.

These structural features make it a valuable intermediate in organic synthesis and a candidate for various biological applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:

- Serotonin Receptors : Preliminary studies suggest that this compound may act as an antagonist at serotonin receptors (5-HT3 and 5-HT4), influencing neurotransmission pathways.

- Enzymatic Interactions : The compound can interact with various enzymes, potentially modulating their activity and impacting cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related compounds with similar structural motifs have shown significant cytotoxic effects against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6l | A549 | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 6k | A549 | 3.14 ± 0.29 | Induces apoptosis |

| 5-FU | A549 | 4.98 ± 0.41 | Clinical control |

The compound with a bromo substitution exhibited potent inhibitory activity against A549 lung cancer cells, indicating that halogenated phenolic compounds may be promising candidates for further development as anticancer agents .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of derivatives based on the structure of this compound were synthesized to evaluate their biological activities. These studies revealed that modifications in the halogen substituents significantly impacted their potency against various cancer cell lines .

- Pharmacological Applications : The compound is being explored for its potential use in treating conditions related to serotonin dysregulation, such as anxiety and depression, due to its interaction with serotonin receptors.

- Industrial Applications : Beyond its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals and advanced materials, highlighting its versatility in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Bromo-4-difluoromethoxy-5-fluorophenol, and how can purity be ensured?

- Methodology :

- Synthesis : Begin with a phenol derivative (e.g., 4-difluoromethoxy-5-fluorophenol) and perform electrophilic bromination using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from a hexane/dichloromethane mixture to achieve >95% purity. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations :

- Bromine’s reactivity may lead to over-bromination; use stoichiometric control and low temperatures.

- The difluoromethoxy group’s stability requires anhydrous conditions to avoid hydrolysis.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, split by fluorine coupling) and ¹⁹F NMR (distinct signals for -OCHF₂ and -F groups at δ -70 to -80 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 266.95 (calculated for C₇H₄BrF₃O₂).

- Elemental Analysis : Ensure C, H, Br, F percentages align with theoretical values (±0.3%).

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Data Contradiction Analysis :

- Cross-reference data from independent sources (e.g., Kanto Reagents’ catalogs vs. peer-reviewed journals) .

- Replicate synthesis under standardized conditions and compare results. For example, if literature reports a melting point of 42–44°C but your data show 45–47°C, assess solvent purity or polymorphic forms via X-ray crystallography .

- Use deuterated solvents in NMR to eliminate solvent-induced shifts.

Q. What strategies optimize regioselectivity in brominating 4-difluoromethoxy-5-fluorophenol derivatives?

- Experimental Design :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the ortho position relative to the hydroxyl group. Deprotect post-reaction using NaOH/MeOH .

- Catalysis : Test Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the desired position. Monitor regioselectivity via LC-MS.

- Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (CCl₄) solvents; the latter may reduce side reactions.

Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?

- Stability Studies :

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 270 nm) and quantify residual compound using HPLC .

- Mechanistic Insight : The electron-withdrawing -OCHF₂ group increases resistance to hydrolysis compared to -OCH₃, but acidic conditions (pH < 3) may cleave the ether bond.

Methodological Guidance

Q. What precautions are critical for handling this compound in air-sensitive reactions?

- Safety Protocols :

- Store under inert gas (Ar/N₂) at 0–6°C to prevent oxidation or moisture absorption .

- Use Schlenk-line techniques for reactions requiring anhydrous conditions.

- Decomposition Signs : Yellowing or precipitate formation indicates degradation; discard compromised batches.

Q. How can researchers design a stability-indicating assay for this compound?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.